molecular formula C7H6BrN3 B595163 3-Bromo-6-methylimidazo[1,2-b]pyridazine CAS No. 1369326-08-8

3-Bromo-6-methylimidazo[1,2-b]pyridazine

Número de catálogo B595163
Número CAS: 1369326-08-8
Peso molecular: 212.05
Clave InChI: CDWBUTKBWLPGEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-methylimidazo[1,2-b]pyridazine” is represented by the InChI code 1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-6-methylimidazo[1,2-b]pyridazine” include a molecular weight of 242.08 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Aplicaciones Científicas De Investigación

  • Anti-Asthmatic Activities : A study by Kuwahara et al. (1996) synthesized a series of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, which included derivatives of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. These compounds were evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds showed excellent anti-asthmatic activity and long-lasting effects, with enhanced activity observed in compounds bearing a methyl group at the 7 or 8 position of the imidazo[1,2-b]pyridazine ring (Kuwahara et al., 1996).

  • Potential Antifilarial Agents : Mourad et al. (1992) synthesized a series of imidazo[1,2-b]pyridazines for antifilarial evaluation. These compounds included methyl 6-benzoylimidazo[1,2-b]pyridazine-2-carbamate and other derivatives. However, none of these compounds showed significant antifilarial activity (Mourad, Wise, & Townsend, 1992).

  • Anti-Inflammatory and Analgesic Activities : Abignente et al. (1992) prepared ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates and tested them for anti-inflammatory, analgesic, and ulcerogenic actions. They also evaluated these compounds for their ability to inhibit prostaglandin biosynthesis, discussing structure-activity relationships and mechanism of action (Abignente et al., 1992).

  • Antiviral Activities : A study by Galtier et al. (2003) reported the synthesis of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines. Some of these compounds inhibited the replication of human cytomegalovirus and varicella-zoster virus in vitro, suggesting potential as antiviral agents (Galtier et al., 2003).

  • Antibacterial Activity : Althagafi and Abdel‐Latif (2021) synthesized a series of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, incorporating pyridine, thiazole, and pyrazole ring systems. These imidazopyridine hybrids showed remarkable antibacterial activities (Althagafi & Abdel‐Latif, 2021).

  • Benzodiazepine Receptor Ligands : Harrison et al. (1996) synthesized and evaluated 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines for in vitro affinity for the benzodiazepine receptor (BZR). They identified potent BZR ligands and used molecular modelling to understand the ligand-receptor interaction (Harrison et al., 1996).

Safety and Hazards

The safety information available indicates that “3-Bromo-6-methylimidazo[1,2-b]pyridazine” may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed .

Propiedades

IUPAC Name

3-bromo-6-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-7-9-4-6(8)11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWBUTKBWLPGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732307
Record name 3-Bromo-6-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methylimidazo[1,2-b]pyridazine

CAS RN

1369326-08-8
Record name 3-Bromo-6-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.